(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol
Overview
Description
(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol is a chiral azetidine derivative with a unique structure that includes a diphenylmethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as diphenylmethanol and 2-methylazetidine.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction, often involving a base such as sodium hydride.
Introduction of Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, which can be achieved using reagents like osmium tetroxide or hydrogen peroxide.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and hydroxylation reactions.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form a secondary amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of azetidine derivatives.
Industrial Applications: The compound is utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in the body, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including those related to neurotransmission and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-Diphenylmethyl-2-fluoro-3-hydroxytetradecanoate
- **(2R,3S,4S)-N-(Diphenylmethyl)-2-fluoro-4-hydroxy-3-{[(4-methylbenzene]}
Uniqueness
(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol is unique due to its specific chiral configuration and the presence of both a diphenylmethyl group and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2R,3S)-1-benzhydryl-2-methylazetidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3/t13-,16+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJIUWJMJDLQIP-CJNGLKHVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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